molecular formula C15H39O7P B14672467 2-Methylbutan-1-ol;phosphoric acid CAS No. 45241-53-0

2-Methylbutan-1-ol;phosphoric acid

Cat. No.: B14672467
CAS No.: 45241-53-0
M. Wt: 362.44 g/mol
InChI Key: SFPOYDTYVMBAPP-UHFFFAOYSA-N
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Description

2-Methylbutan-1-ol is an organic compound with the molecular formula C5H12O. It is a type of alcohol that is commonly used in organic synthesis and industrial applications. Phosphoric acid, on the other hand, is a mineral acid with the chemical formula H3PO4. It is widely used in various industrial processes, including as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbutan-1-ol can be synthesized through the hydration of 2-methylbut-2-ene. This reaction involves the addition of water to the alkene in the presence of an acid catalyst, such as sulfuric acid or phosphoric acid . The reaction conditions typically involve heating the reactants to a high temperature to facilitate the hydration process.

Industrial Production Methods

In industrial settings, 2-Methylbutan-1-ol is often produced by the hydrolysis of esters. For example, isoamyl acetate can be hydrolyzed in the presence of a strong acid to yield 2-Methylbutan-1-ol . The process involves boiling the ester with a potassium hydroxide solution, followed by washing with dilute phosphoric acid, drying, and distillation to obtain the pure alcohol.

Chemical Reactions Analysis

Types of Reactions

2-Methylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-methylbutanal or 2-methylbutanoic acid.

    Reduction: It can be reduced to form 2-methylbutane.

    Substitution: It can undergo substitution reactions to form halogenated compounds.

Common Reagents and Conditions

Major Products

    Oxidation: 2-Methylbutanal, 2-Methylbutanoic acid

    Reduction: 2-Methylbutane

    Substitution: 2-Methylbutyl bromide

Scientific Research Applications

2-Methylbutan-1-ol has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2-Methylbutan-1-ol in chemical reactions often involves the formation of an alkyloxonium ion. In the presence of a strong acid like phosphoric acid, the hydroxyl group of the alcohol is protonated, forming an alkyloxonium ion. This ion acts as a good leaving group, facilitating the formation of a carbocation. The carbocation can then undergo various reactions, such as elimination to form alkenes or substitution to form halogenated compounds .

Comparison with Similar Compounds

Similar Compounds

    2-Methylbutan-2-ol: Another isomer of 2-Methylbutan-1-ol, differing in the position of the hydroxyl group.

    Propan-2-ol: A simpler alcohol with a similar structure but fewer carbon atoms.

    Butan-2-ol: An alcohol with a similar carbon chain length but different branching.

Uniqueness

2-Methylbutan-1-ol is unique due to its specific branching and the position of the hydroxyl group, which influences its reactivity and the types of reactions it undergoes. Its use in various industrial applications, such as in lubricants, plasticizers, and as a perfuming agent, also sets it apart from other similar compounds .

Properties

CAS No.

45241-53-0

Molecular Formula

C15H39O7P

Molecular Weight

362.44 g/mol

IUPAC Name

2-methylbutan-1-ol;phosphoric acid

InChI

InChI=1S/3C5H12O.H3O4P/c3*1-3-5(2)4-6;1-5(2,3)4/h3*5-6H,3-4H2,1-2H3;(H3,1,2,3,4)

InChI Key

SFPOYDTYVMBAPP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CO.CCC(C)CO.CCC(C)CO.OP(=O)(O)O

Origin of Product

United States

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